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Introduction
Natural products are a significant source of novel therapeutic agents, with many currently used

anticancer drugs originating from plants. Extracts from plants such as Sida rhombifolia and

Thermopsis rhombifolia have garnered interest for their potential cytotoxic effects against

various cancer cell lines.[1][2] These plants are known to contain a variety of bioactive

compounds, including alkaloids and flavonoids. While rhombifoline is an alkaloid found in

these species, much of the current research has focused on the cytotoxic and pro-apoptotic

activities of crude extracts rather than the isolated compound. This document summarizes the

available data on these extracts, outlines potential mechanisms of action, and provides a

detailed protocol for assessing cytotoxicity.

Data Presentation: Cytotoxicity of Plant Extracts
The cytotoxic activity of extracts from Sida rhombifolia and Thermopsis rhombifolia has been

evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a

measure of compound potency, is a key parameter in these studies. A summary of reported

IC50 values is presented below.
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Plant Species Extract Type
Cancer Cell
Line

IC50 Value
(µg/mL)

Reference

Sida rhombifolia
Ethyl Acetate

(EtOAc)

HepG2 (Liver

Carcinoma)
364.3 [1][3]

Sida rhombifolia
Methanol

(MeOH)

HepG2 (Liver

Carcinoma)
720.2 [1][3]

Sida rhombifolia n-Hexane (HEX)
HepG2 (Liver

Carcinoma)
560.4 [1][3]

Sida rhombifolia Ethanol
MCA-B1

(Fibrosarcoma)
202.56 [4][5]

Sida rhombifolia Ethanol
A549 (Lung

Carcinoma)
276.84 [4][5]

Sida rhombifolia n-Hexane
MCA-B1

(Fibrosarcoma)
425.97 [4][5]

Sida rhombifolia n-Hexane
A549 (Lung

Carcinoma)
786.62 [4][5]

Thermopsis

rhombifolia

Ethanolic (PP-

020)

HT-29 (Colon

Carcinoma)
90 ± 14 [6]

Thermopsis

rhombifolia

Ethanolic (PP-

003)

HT-29 (Colon

Carcinoma)
220 ± 15 [7]

Thermopsis

rhombifolia

Ethanolic (PP-

003)

SH-SY5Y

(Neuroblastoma)
183 ± 13 [7]

Thermopsis

turcica

Ethyl Acetate

(EtAc)

HL60

(Promyelocytic

Leukemia)

70.0 ± 0.9 (24h) [8]

Thermopsis

turcica

Ethyl Acetate

(EtAc)

HL60

(Promyelocytic

Leukemia)

50.0 ± 3.6 (48h) [8]

Thermopsis

turcica

Ethanol HL60

(Promyelocytic

80.0 ± 1.2 (48h) [8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9930967/
https://pubmed.ncbi.nlm.nih.gov/36444580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9930967/
https://pubmed.ncbi.nlm.nih.gov/36444580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9930967/
https://pubmed.ncbi.nlm.nih.gov/36444580/
https://jabonline.in/abstract.php?article_id=393&sts=2
https://jabonline.in/admin/php/uploads/393_pdf.pdf
https://jabonline.in/abstract.php?article_id=393&sts=2
https://jabonline.in/admin/php/uploads/393_pdf.pdf
https://jabonline.in/abstract.php?article_id=393&sts=2
https://jabonline.in/admin/php/uploads/393_pdf.pdf
https://jabonline.in/abstract.php?article_id=393&sts=2
https://jabonline.in/admin/php/uploads/393_pdf.pdf
https://www.researchgate.net/publication/344548464_The_Canadian_Prairie_Plant_Thermopsis_rhombifolia_Contains_Luteolin_a_Flavone_that_Inhibits_Cyclin_Dependent_Kinase_9_and_Arrest_Cells_in_the_G1-Phase_of_the_Cell_Cycle
https://www.researchgate.net/publication/268874461_Natural_product_extracts_of_the_Canadian_prairie_plant_Thermopsis_rhombifolia_have_anti-cancer_activity_in_phenotypic_cell-based_assays
https://www.researchgate.net/publication/268874461_Natural_product_extracts_of_the_Canadian_prairie_plant_Thermopsis_rhombifolia_have_anti-cancer_activity_in_phenotypic_cell-based_assays
https://pmc.ncbi.nlm.nih.gov/articles/PMC4032822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4032822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4032822/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Leukemia)

Notably, extracts of Sida rhombifolia and Thermopsis rhombifolia also showed reduced toxicity

towards normal cell lines, suggesting a potential for selective anticancer activity.[2][4] For

instance, the ethyl acetate extract of S. rhombifolia was reported to have an IC50 of 353.2

µg/mL on normal Human Foreskin Fibroblast (HFF) cells.[1][3]

Mechanism of Action & Signaling Pathways
The anticancer effects of these plant extracts appear to be mediated through the induction of

apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis
Studies on the ethyl acetate extract of Sida rhombifolia in HepG2 liver cancer cells indicate the

induction of apoptosis through the intrinsic, or mitochondrial, pathway.[1][3] This is

characterized by an upregulation of the pro-apoptotic protein Bax and an increase in the

Bax/Bcl-2 ratio.[1][3] The Bcl-2 family of proteins are critical regulators of the mitochondrial

pathway of apoptosis. An increased Bax/Bcl-2 ratio leads to mitochondrial membrane

permeabilization, release of cytochrome c, and subsequent activation of caspases, which are

the executioners of apoptosis.[9][10]

Caption: Proposed intrinsic apoptosis pathway activated by plant extracts.

Cell Cycle Arrest
In addition to apoptosis, extracts from Thermopsis rhombifolia have been shown to induce cell

cycle arrest, particularly at the G1 phase, in colon cancer cells.[6][7] The cell cycle is a series of

events that leads to cell division and replication. It is tightly regulated by complexes of cyclins

and cyclin-dependent kinases (CDKs).[11] Natural compounds can interfere with these

regulators, preventing cancer cells from progressing through the cell cycle and thus inhibiting

their proliferation.[12][13]

Caption: Overview of the cell cycle and potential point of arrest.

Experimental Protocols
MTT Cytotoxicity Assay Protocol
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The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric

method used to assess cell metabolic activity, which serves as a measure of cell viability,

proliferation, and cytotoxicity.[14] Viable cells with active mitochondria reduce the yellow MTT

to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

Cancer cell line of interest

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin)

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Plant extract stock solution (dissolved in Dimethyl Sulfoxide, DMSO)

MTT solution (5 mg/mL in sterile PBS)

DMSO (for formazan solubilization)

96-well flat-bottom sterile culture plates

Multichannel pipette

Microplate reader (absorbance at 570-590 nm)

Humidified incubator (37°C, 5% CO2)

Procedure:

Cell Seeding:

Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete

medium.
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Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in

fresh complete medium.

Count the cells and adjust the concentration to 5 x 10^4 cells/mL.

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

Incubate the plate for 24 hours to allow cells to attach.

Compound Treatment:

Prepare serial dilutions of the plant extract in complete culture medium from the stock

solution. The final DMSO concentration in the wells should be less than 0.5% to avoid

solvent toxicity.

After 24 hours of incubation, carefully remove the medium from the wells.

Add 100 µL of the various extract dilutions to the respective wells. Include wells for:

Negative Control: Cells treated with medium containing the same concentration of

DMSO as the highest extract concentration.

Blank Control: Medium only (no cells).

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:

After the treatment period, remove the medium containing the extract.

Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each

well.[15]

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT

into purple formazan crystals.

Formazan Solubilization:
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Carefully remove the MTT-containing medium from the wells without disturbing the

formazan crystals.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

Data Acquisition:

Measure the absorbance of each well using a microplate reader at a wavelength of 570

nm. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

Subtract the average absorbance of the blank control from all other readings.

Calculate the percentage of cell viability for each treatment concentration using the

following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100

Plot the percentage of cell viability against the extract concentration and determine the

IC50 value using non-linear regression analysis.

Experimental Workflow Visualization
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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